molecular formula C13H13N3O2 B2462948 5-amino-2-methoxy-N-(pyridin-3-yl)benzamide CAS No. 896160-66-0

5-amino-2-methoxy-N-(pyridin-3-yl)benzamide

Cat. No.: B2462948
CAS No.: 896160-66-0
M. Wt: 243.266
InChI Key: RIEXTPKPELUDMG-UHFFFAOYSA-N
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Description

5-amino-2-methoxy-N-(pyridin-3-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an amino group, a methoxy group, and a pyridinyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-2-methoxy-N-(pyridin-3-yl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxybenzoic acid and 3-aminopyridine.

    Amidation Reaction: The carboxylic acid group of 2-methoxybenzoic acid is first converted to an acyl chloride using thionyl chloride (SOCl2). This acyl chloride is then reacted with 3-aminopyridine to form the corresponding amide.

    Amination: The resulting intermediate is then subjected to an amination reaction using ammonia or an amine source to introduce the amino group at the desired position on the benzamide core.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

5-amino-2-methoxy-N-(pyridin-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

5-amino-2-methoxy-N-(pyridin-3-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Materials Science: It is explored for its potential use in the development of novel materials with specific properties.

    Industry: The compound is used as an intermediate in the synthesis of other complex molecules.

Comparison with Similar Compounds

Similar Compounds

    5-amino-2-methoxypyridine: Similar in structure but lacks the benzamide core.

    N-(pyridin-3-yl)benzamide: Similar but lacks the amino and methoxy groups.

Uniqueness

5-amino-2-methoxy-N-(pyridin-3-yl)benzamide is unique due to the combination of functional groups that confer specific chemical and biological properties

Properties

IUPAC Name

5-amino-2-methoxy-N-pyridin-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-18-12-5-4-9(14)7-11(12)13(17)16-10-3-2-6-15-8-10/h2-8H,14H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIEXTPKPELUDMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N)C(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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